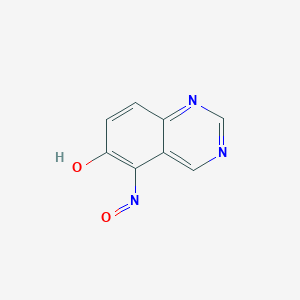

5-Nitroso 6-hydroxy quinazolin

Description

Properties

Molecular Formula |

C8H5N3O2 |

|---|---|

Molecular Weight |

175.14 g/mol |

IUPAC Name |

5-nitrosoquinazolin-6-ol |

InChI |

InChI=1S/C8H5N3O2/c12-7-2-1-6-5(8(7)11-13)3-9-4-10-6/h1-4,12H |

InChI Key |

QVKCIQNSJNIKHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1O)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of 5 Nitroso 6 Hydroxy Quinazolin

Foundational Synthetic Approaches to the Quinazoline (B50416) Nucleus

The construction of the quinazoline ring system has been a subject of extensive research, leading to a variety of synthetic methods. These can be broadly categorized into classical cyclization reactions and modern catalytic and green chemistry innovations.

Classical Cyclization Reactions in Quinazoline Synthesis

Historically, the synthesis of quinazolines has relied on well-established cyclization reactions that form the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative. A prominent classical method is the Niementowski reaction , which involves the condensation of anthranilic acid with an excess of formamide (B127407) at elevated temperatures. ekb.eg This method, while foundational, often requires harsh conditions.

Another classical approach involves the cyclization of 2-aminobenzonitriles with various reagents. For instance, treatment with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) followed by heating with an appropriate amine can yield the quinazoline core. ekb.eg Isatoic anhydride (B1165640) also serves as a versatile starting material, reacting with primary amines and triethyl orthoformate to produce 3-substituted-4(3H)-quinazolinones. ekb.eg

These classical methods, while effective, often suffer from limitations such as high temperatures, long reaction times, and the use of stoichiometric amounts of reagents, which can lead to significant waste production. openmedicinalchemistryjournal.com

Table 1: Overview of Classical Quinazoline Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Niementowski Reaction | Anthranilic acid, Formamide | High temperature (120°C) | 4(3H)-Quinazolinone |

| From 2-Aminobenzonitrile | 2-Aminobenzonitrile, DMF-DMA, Amine | Acetic acid, Heat | Substituted Quinazolines |

| From Isatoic Anhydride | Isatoic anhydride, Primary amine, Triethyl orthoformate | Heat | 3-Substituted-4(3H)-quinazolinones |

Modern Catalytic and Green Chemistry Innovations for Quinazoline Scaffold Assembly

In recent years, a significant shift towards more sustainable and efficient synthetic methodologies has been observed. Modern innovations in quinazoline synthesis often employ transition-metal catalysis and principles of green chemistry to overcome the drawbacks of classical methods.

Transition-Metal Catalysis: A plethora of transition metals, including palladium, copper, iron, cobalt, and rhodium, have been utilized to catalyze the formation of the quinazoline scaffold. frontiersin.orgnih.govfrontiersin.orgmdpi.com These reactions often proceed via C-H activation, amination, or cycloaddition pathways, offering high efficiency and regioselectivity. For example, copper-catalyzed tandem reactions between 2-bromobenzyl bromides, aldehydes, and ammonium (B1175870) hydroxide (B78521) provide a one-pot synthesis of quinazoline derivatives. nih.gov Similarly, cobalt-catalyzed [4+2] cycloaddition of dioxazolones with imines has emerged as a powerful tool for constructing multi-functionalized quinazolines. frontiersin.org

Green Chemistry Approaches: The principles of green chemistry have been increasingly applied to quinazoline synthesis to minimize environmental impact. openmedicinalchemistryjournal.comjnanoworld.com This includes the use of:

Microwave irradiation: This technique can significantly reduce reaction times and improve yields compared to conventional heating. ujpronline.com

Ionic liquids: These non-volatile solvents can act as both the reaction medium and catalyst, often leading to cleaner reactions and easier product isolation. openmedicinalchemistryjournal.com

Multicomponent reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. openmedicinalchemistryjournal.com An example is the iodine-catalyzed three-component reaction of substituted benzaldehydes, o-aminoarylketones, and ammonium acetate. frontiersin.org

Visible-light photocatalysis: This emerging area utilizes light as a renewable energy source to drive chemical transformations under mild conditions, often employing photocatalysts like curcumin-sensitized titanium dioxide. mdpi.com

Heterogeneous nano-catalysts: Nanoparticle-based catalysts offer high surface area and can be easily recovered and reused, enhancing the sustainability of the process. jnanoworld.com For instance, nano-In2O3 has been shown to be an efficient and recyclable catalyst for quinazoline synthesis. jnanoworld.com

Table 2: Comparison of Modern Catalytic and Green Synthesis Approaches

| Approach | Key Features | Example Catalyst/Condition | Advantages |

| Transition-Metal Catalysis | High efficiency, regioselectivity, C-H activation | Pd, Cu, Co, Fe, Rh complexes | Milder conditions, broader substrate scope |

| Microwave Irradiation | Rapid heating, reduced reaction times | Microwave reactor | Increased efficiency, higher yields |

| Ionic Liquids | Non-volatile, potential catalytic activity | [BMIm]BF4 | Greener solvent, easier work-up |

| Multicomponent Reactions | High atom economy, one-pot synthesis | I2-catalyzed | Reduced waste, operational simplicity |

| Visible-Light Photocatalysis | Use of renewable energy, mild conditions | Curcumin-sensitized TiO2 | Sustainable, environmentally benign |

| Heterogeneous Nano-catalysis | Recyclable, high surface area | Nano-In2O3 | Catalyst reusability, mild conditions |

Targeted Introduction of Nitroso and Hydroxy Functionalities

Once the quinazoline nucleus is formed, the next critical step in the synthesis of 5-nitroso-6-hydroxy quinazolin is the regioselective introduction of the nitroso and hydroxy groups.

Regioselective Nitrosation Strategies for Quinazolinones and Related Systems

The introduction of a nitroso group onto an aromatic ring, known as nitrosation, typically involves the use of a nitrosating agent. A common method for the synthesis of 5-nitroso-6-hydroxy quinazolin involves the direct nitrosation of 6-hydroxy quinazolin. This reaction is typically carried out using a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures. prepchem.com The electrophilic nitrosonium ion (NO+), generated in situ from nitrous acid, attacks the electron-rich quinazoline ring. The presence of the activating hydroxy group at the 6-position directs the electrophilic attack to the adjacent, sterically accessible 5-position.

Recent advancements have explored alternative nitrosation methods. For instance, the use of nitrosonium tetrafluoroborate (B81430) (NOBF4) has been reported for the ipso-nitrosation of organotrifluoroborates, offering a mild and selective route. researchgate.net While not directly applied to 6-hydroxy quinazolin in the reviewed literature, such methods could potentially be adapted. Another strategy involves the use of Fe(NO3)3·9H2O as a promoter and nitroso source for the regioselective C(sp2)-H nitrosation of arenes. acs.org

Methodologies for Hydroxy Group Incorporation and Derivatization

The incorporation of a hydroxy group onto the quinazoline scaffold can be achieved through various synthetic strategies. If not present in the starting materials for the initial cyclization, a common approach is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen or a methoxy (B1213986) group, on the quinazoline ring.

Alternatively, the hydroxy group can be introduced by utilizing starting materials that already contain this functionality. For example, using a substituted anthranilic acid bearing a hydroxyl group in the appropriate position for the initial cyclization is a direct route.

Protecting group chemistry is also crucial in the synthesis of hydroxyquinazolines. google.com Suitable protecting groups for the hydroxy function, such as trialkylsilyl or benzyl (B1604629) ethers, can be employed to prevent unwanted side reactions during the synthesis of the quinazoline core or during subsequent functionalization steps. google.com The protecting group can then be removed at a later stage to yield the desired hydroxy quinazoline.

Reaction Mechanisms Governing the Formation of 5-Nitroso-6-hydroxy quinazolin

The formation of 5-nitroso-6-hydroxy quinazolin from 6-hydroxy quinazolin proceeds via an electrophilic aromatic substitution mechanism. The key steps are as follows:

Generation of the Electrophile: In a solution of sodium nitrite and hydrochloric acid, nitrous acid (HNO2) is formed. Protonation of nitrous acid by the strong acid leads to the formation of the nitrosonium ion (NO+), a potent electrophile.

Electrophilic Attack: The electron-donating hydroxy group at the 6-position activates the quinazoline ring towards electrophilic attack. It directs the incoming electrophile to the ortho and para positions. In this case, the 5-position is highly activated and sterically accessible for the attack by the nitrosonium ion. The pi electrons of the aromatic ring attack the nitrosonium ion, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Deprotonation and Aromatization: A weak base, such as water or the chloride ion, abstracts a proton from the carbon atom bearing the nitroso group. This step restores the aromaticity of the ring, leading to the formation of the final product, 5-nitroso-6-hydroxy quinazolin.

Detailed Mechanistic Elucidation of Key Reaction Steps

The mechanism for the formation of 5-Nitroso-6-hydroxy quinazolin would be highly dependent on the chosen synthetic route. If a 6-hydroxy quinazoline is first synthesized and then nitrosated, the key mechanistic step would be an electrophilic aromatic substitution. The hydroxyl group at C6 is an activating group and directs electrophiles to the ortho and para positions. In this case, the C5 and C7 positions are ortho to the hydroxyl group. The nitrosation reaction would likely proceed via the formation of a nitrosonium ion (NO+) from a nitrosating agent like nitrous acid (generated in situ from sodium nitrite and a strong acid). The nitrosonium ion would then attack the electron-rich benzene ring of the quinazoline, preferentially at the 5- or 7-position. The preference for the 5-position would depend on the electronic and steric environment created by the fused pyrimidine ring.

In a hypothetical route starting from a pre-nitrosated benzene derivative, the key mechanistic step would be the cyclization to form the quinazoline ring. For example, if 2-amino-4-hydroxy-5-nitrosobenzaldehyde were reacted with formamide, the mechanism would likely involve the initial formation of a Schiff base between the aldehyde and the formamide nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazoline ring.

Role of Intermediates in Quinazoline Synthetic Pathways

In the synthesis of quinazolines, various intermediates play a crucial role. In the context of 5-Nitroso-6-hydroxy quinazolin, if the synthesis proceeds through the nitrosation of 6-hydroxy quinazoline, a key intermediate would be the sigma complex (also known as a Wheland intermediate) formed during the electrophilic attack of the nitrosonium ion on the quinazoline ring. This intermediate is a resonance-stabilized carbocation that subsequently loses a proton to restore aromaticity and yield the final product.

Derivatization and Functionalization Strategies of 5-Nitroso-6-hydroxy quinazolin

The presence of two reactive functional groups, the nitroso moiety at the C5 position and the hydroxyl group at the C6 position, makes 5-Nitroso-6-hydroxy quinazolin a versatile scaffold for further chemical modifications. These modifications can be used to modulate the electronic properties, solubility, and biological activity of the parent molecule.

Transformations Involving the Nitroso Moiety

The nitroso group is a versatile functional group that can undergo a variety of chemical transformations.

Reduction: The nitroso group can be readily reduced to an amino group. This transformation can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. The resulting 5-amino-6-hydroxy quinazolin would be a valuable intermediate for further derivatization, for example, through acylation, alkylation, or diazotization reactions. The reduction of a nitroso group to an amine is a common step in the synthesis of various heterocyclic compounds. nih.gov

Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like nitric acid or m-chloroperbenzoic acid (mCPBA). chemicalbook.comresearchgate.net The resulting 5-nitro-6-hydroxy quinazolin would have different electronic properties compared to the starting material and could be a substrate for nucleophilic aromatic substitution reactions.

Condensation Reactions: The nitroso group can participate in condensation reactions with active methylene (B1212753) compounds or amines to form new heterocyclic rings fused to the quinazoline core. For example, reaction with compounds containing a reactive methylene group can lead to the formation of N-oxide derivatives or other complex heterocyclic systems.

Chemical Modifications at the Hydroxy Position

The hydroxyl group at the C6 position is a nucleophilic site and can be modified through various reactions.

Alkylation and Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base. These modifications can alter the solubility and pharmacokinetic properties of the molecule.

Etherification: The hydroxyl group can be converted to an ether, for example, by Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Electrophilic Substitution: The hydroxyl group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This could be exploited for further functionalization of the benzene ring, although the presence of the nitroso group at C5 would influence the regioselectivity of such reactions.

Peripheral Substituent Effects on Synthetic Outcomes and Reactivity

Electronic Effects: Electron-donating groups (EDGs) on the benzene ring, such as the hydroxyl group at C6, increase the electron density of the ring system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like the nitroso group at C5, decrease the electron density, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic attack. The interplay between the activating hydroxyl group and the deactivating nitroso group would create a unique reactivity profile for 5-Nitroso-6-hydroxy quinazolin.

Steric Effects: The steric bulk of substituents can influence the regioselectivity of reactions. For example, a bulky substituent at a position adjacent to a reactive site might hinder the approach of a reagent, favoring reaction at a less sterically hindered position.

The table below summarizes the potential transformations of the functional groups in 5-Nitroso-6-hydroxy quinazolin.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| 5-Nitroso | Reduction | H₂, Pd/C or Na₂S₂O₄ | 5-Amino-6-hydroxy quinazolin |

| 5-Nitroso | Oxidation | HNO₃ or mCPBA | 5-Nitro-6-hydroxy quinazolin |

| 5-Nitroso | Condensation | Active methylene compounds | Fused heterocyclic systems |

| 6-Hydroxy | Alkylation | Alkyl halide, Base | 6-Alkoxy-5-nitroso quinazolin |

| 6-Hydroxy | Acylation | Acyl chloride, Base | 6-Acyloxy-5-nitroso quinazolin |

Advanced Spectroscopic and Structural Characterization of 5 Nitroso 6 Hydroxy Quinazolin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the carbon-proton framework and the specific chemical environments of heteroatoms like nitrogen can be mapped out. ipb.pt

The ¹H NMR spectrum of 5-Nitroso-6-hydroxyquinazolin is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region (typically δ 7.0-9.5 ppm for quinazolines) would feature signals for the four protons on the quinazoline (B50416) core (H-2, H-4, H-7, and H-8). scispace.comresearchgate.net The chemical shifts of these protons are influenced by the electronic effects of the nitroso and hydroxyl substituents. The electron-donating hydroxyl group at C-6 would likely shield the adjacent H-7, shifting it upfield, while the electron-withdrawing nitroso group at C-5 would deshield adjacent protons. The protons at H-2 and H-4 are anticipated to be the most downfield due to the influence of the pyrimidine (B1678525) ring nitrogens. nih.gov A broad singlet, characteristic of a phenolic hydroxyl proton, is also expected, the position of which would be dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. tsijournals.com For 5-Nitroso-6-hydroxyquinazolin, ten distinct signals would be predicted: eight for the quinazoline ring carbons and two for the quaternary carbons bonded to the substituents. The carbons directly attached to the electronegative nitrogen, oxygen, and nitroso group (C-2, C-4, C-6, C-5, C-8a, and C-4a) are expected to resonate at lower fields (higher ppm values) compared to the other carbons. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 5-Nitroso-6-hydroxyquinazolin

| Proton | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity |

|---|---|---|

| H-2 | 9.2 - 9.4 | Singlet (s) |

| H-4 | 8.8 - 9.0 | Singlet (s) |

| H-7 | 7.3 - 7.5 | Doublet (d) |

| H-8 | 7.9 - 8.1 | Doublet (d) |

Table 2: Predicted ¹³C NMR Spectral Data for 5-Nitroso-6-hydroxyquinazolin

| Carbon | Predicted Chemical Shift (δ) / ppm |

|---|---|

| C-2 | 155 - 158 |

| C-4 | 152 - 155 |

| C-4a | 120 - 123 |

| C-5 | 145 - 148 |

| C-6 | 158 - 162 |

| C-7 | 115 - 118 |

| C-8 | 128 - 131 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. researchgate.netyoutube.comethz.ch

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. A key expected correlation would be a cross-peak between the H-7 and H-8 signals, confirming their ortho relationship on the benzene (B151609) portion of the quinazoline ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively link the predicted ¹H signals for H-2, H-4, H-7, and H-8 to their corresponding carbon signals (C-2, C-4, C-7, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be vital for assigning the quaternary (non-protonated) carbons. For instance, the H-4 proton would be expected to show correlations to C-2, C-4a, and C-5. Similarly, the H-7 proton would likely correlate to C-5, C-6, and C-8a, confirming the positions of the nitroso and hydroxyl groups.

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct insight into the chemical environment of the nitrogen atoms. wikipedia.org The 5-Nitroso-6-hydroxyquinazolin molecule contains three unique nitrogen atoms: two within the pyrimidine ring (N-1 and N-3) and one in the nitroso group. The chemical shifts for the quinazoline ring nitrogens are expected in the typical range for aromatic heterocyclic systems. semanticscholar.org The nitrogen of the nitroso group, however, is expected to have a highly characteristic and significantly downfield chemical shift, potentially in the range of 400 to 900 ppm (relative to NH₃), which is a diagnostic feature for C-nitroso compounds. researchgate.netnih.gov

Table 3: Predicted ¹⁵N NMR Chemical Shifts for 5-Nitroso-6-hydroxyquinazolin

| Nitrogen Atom | Predicted Chemical Shift (δ) / ppm (Ref: NH₃) |

|---|---|

| N-1 | -100 to -130 |

| N-3 | -80 to -110 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. uc.edu For 5-Nitroso-6-hydroxyquinazolin, several characteristic absorption bands would be expected. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N=O stretching vibration of the nitroso group typically appears in the 1500-1620 cm⁻¹ range. The quinazoline core would exhibit C=N stretching vibrations around 1610-1650 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.orgvscht.cz Aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for 5-Nitroso-6-hydroxyquinazolin

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3030 - 3100 | Medium |

| C=N stretch (quinazoline) | 1610 - 1650 | Medium-Strong |

| N=O stretch (nitroso) | 1500 - 1620 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong (multiple bands) |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. hnue.edu.vnshu.ac.uk Molecules with conjugated π-systems, like 5-Nitroso-6-hydroxyquinazolin, typically exhibit strong absorptions in the UV-Vis range.

The spectrum of 5-Nitroso-6-hydroxyquinazolin is expected to be dominated by π→π* transitions associated with the extended conjugated system of the quinazoline ring. slideshare.netpharmatutor.org These transitions are typically high-intensity and would likely result in strong absorption bands in the 250-350 nm range. The presence of the hydroxyl group (an auxochrome) and the nitroso group (a chromophore) would be expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to the unsubstituted quinazoline parent molecule.

Furthermore, the nitroso group allows for a lower energy n→π* transition, involving the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. researchgate.net This transition is characteristically of low intensity and occurs at a much longer wavelength, often in the visible region of the spectrum ( >400 nm), which could impart color to the compound. caymanchem.com

Table 5: Predicted UV-Vis Absorption Data for 5-Nitroso-6-hydroxyquinazolin

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 250 - 350 | High |

Solvatochromic Studies and pH Dependency of Absorption Spectra

The solvatochromic behavior of a compound, which describes the shift in its UV-Visible absorption spectrum with a change in solvent polarity, provides valuable insights into the electronic structure and intermolecular interactions of the molecule in its ground and excited states. For 5-Nitroso-6-hydroxy quinazolin, the presence of both a polar nitroso (-NO) group and a hydroxyl (-OH) group attached to the quinazoline core suggests a significant potential for solvatochromic effects. The lone pair of electrons on the hydroxyl group and the electron-withdrawing nature of the nitroso group can lead to intramolecular charge transfer (ICT) character in its electronic transitions.

In non-polar solvents, the absorption spectrum is expected to arise from localized electronic transitions within the aromatic system. As the solvent polarity increases, stabilization of the polar excited state relative to the ground state is anticipated, which would result in a bathochromic (red) shift of the absorption maximum (λmax). In protic solvents, such as ethanol (B145695) or water, specific interactions like hydrogen bonding with the nitroso and hydroxyl groups can further influence the electronic distribution and, consequently, the absorption spectrum.

The pH of the medium is also expected to have a pronounced effect on the absorption spectra of 5-Nitroso-6-hydroxy quinazolin due to the presence of acidic and basic functional groups. The hydroxyl group is weakly acidic, while the nitrogen atoms in the quinazoline ring are basic. In acidic media, protonation of the quinazoline nitrogens is likely to occur, leading to a positively charged species. This protonation can alter the electronic transitions, potentially causing a hypsochromic (blue) shift. Conversely, in basic media, deprotonation of the hydroxyl group would result in the formation of a phenoxide-like anion. This would increase the electron-donating ability of the oxygen atom, likely leading to a significant bathochromic shift in the absorption spectrum. The observation of isobestic points in the pH-dependent spectra would indicate a clear equilibrium between the different protonated/deprotonated forms of the molecule.

Table 1: Expected Solvatochromic and pH-Dependent Absorption Shifts for 5-Nitroso-6-hydroxy quinazolin

| Condition | Expected λmax Shift | Rationale |

|---|---|---|

| Increasing Solvent Polarity | Bathochromic (Red) Shift | Stabilization of the polar excited state. |

| Acidic pH | Hypsochromic (Blue) Shift | Protonation of quinazoline nitrogen atoms. |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For 5-Nitroso-6-hydroxy quinazolin, electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be employed. The molecular ion peak (M+• or [M+H]+) would confirm the molecular weight of the compound.

The fragmentation of 5-Nitroso-6-hydroxy quinazolin is expected to be influenced by the quinazoline ring system and the nitroso and hydroxyl substituents. A characteristic fragmentation pathway for N-nitroso compounds involves the loss of the nitroso group as a nitric oxide radical (•NO), resulting in a fragment with a mass loss of 30 Da semanticscholar.orgosti.govnih.govresearchgate.net. This would be a key diagnostic peak in the mass spectrum.

Further fragmentation would likely involve the stable quinazoline ring. Subsequent losses of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN) from the heterocyclic ring are common fragmentation pathways for quinazoline derivatives. The presence of the hydroxyl group may also lead to the loss of a water molecule (H₂O) under certain conditions. The precise fragmentation pathway would provide valuable information for the structural confirmation of the molecule.

Table 2: Proposed Mass Spectrometric Fragmentation of 5-Nitroso-6-hydroxy quinazolin

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| [M]+• | Molecular Ion | Intact molecule. |

| [M-30]+• | [M-NO]+• | Loss of the nitroso group as a nitric oxide radical, a characteristic fragmentation of N-nitroso compounds semanticscholar.orgosti.govnih.govresearchgate.net. |

| [M-NO-CO]+• | Subsequent loss of CO | Common fragmentation of heterocyclic aromatic rings. |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for 5-Nitroso-6-hydroxy quinazolin has not been reported in the publicly available literature, the structural features can be inferred from related quinazoline derivatives.

It is anticipated that the quinazoline ring system of 5-Nitroso-6-hydroxy quinazolin would be largely planar. The nitroso and hydroxyl substituents would also lie in or close to the plane of the aromatic rings to maximize electronic conjugation. The solid-state packing of the molecules would be significantly influenced by intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the nitroso group and the nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors. These interactions would play a crucial role in the formation of a stable, three-dimensional crystal lattice.

Analysis of the crystal structures of related compounds, such as 6-p-Hydroxyphenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline, reveals the prevalence of intermolecular hydrogen bonds in defining the supramolecular architecture researchgate.net. The determination of the crystal structure of 5-Nitroso-6-hydroxy quinazolin would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding its chemical and physical properties.

Table 3: Expected Crystallographic Parameters for 5-Nitroso-6-hydroxy quinazolin Based on Related Structures

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Often observed for achiral molecules. |

| Hydrogen Bonding | Present (O-H···N, O-H···O) | Key factor in crystal packing and stability. |

Computational and Theoretical Investigations of 5 Nitroso 6 Hydroxy Quinazolin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. These methods are invaluable for understanding the intricacies of electronic structure and reactivity, which are difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of quinazoline (B50416) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For instance, studies on various quinazolinone derivatives have utilized DFT at the B3LYP/6-31G* level to optimize their ground-state geometries. nih.gov

The electronic structure of a molecule, which governs its chemical behavior, can be thoroughly analyzed using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For a series of novel quinazolinone Schiff bases, these parameters were calculated to understand their electronic properties and potential cytotoxic activities. nih.gov

Furthermore, DFT is used to compute various energetic and reactivity descriptors. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). Such calculations provide a quantitative basis for comparing the reactivity of different derivatives. nih.gov The molecular electrostatic potential (MESP) can also be mapped to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Quinazolinone Derivative

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -1.8 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.2 D |

Note: The values in this table are illustrative and based on typical findings for quinazoline derivatives in the literature. Specific values for 5-Nitroso-6-hydroxy quinazolin would require dedicated calculations.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain electronic properties. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark results for the electronic structure and energetics of molecules.

In the context of quinazoline derivatives, ab initio calculations could be used to refine the understanding of subtle electronic effects, such as the nature of intramolecular hydrogen bonding, which is likely to be present between the 5-nitroso and 6-hydroxy groups in the target molecule. These high-accuracy calculations are particularly useful for studying tautomeric equilibria, providing precise energy differences between different forms. researchgate.net For example, in a study of 4-hydroxyquinoline, a related heterocyclic system, ab initio methods were used to investigate the stability of its tautomers. researchgate.net

For 5-Nitroso-6-hydroxy quinazolin, ab initio calculations would be valuable for obtaining highly accurate predictions of its electronic spectrum and for studying the potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon that could be relevant given the adjacent nitroso and hydroxyl functionalities.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment.

Dynamics of the Quinazoline Ring System and Nitroso-Hydroxy Tautomerism

The quinazoline ring system, while generally rigid, possesses some degree of flexibility that can be explored using MD simulations. These simulations can reveal how the substituents on the ring influence its dynamic behavior. For 5-Nitroso-6-hydroxy quinazolin, a key area of investigation would be the tautomerism between the nitroso-hydroxy form and a potential quinone-oxime form. Tautomerism is a common phenomenon in hydroxy-substituted nitrogen heterocycles. nih.gov

MD simulations can be used to study the dynamics of this tautomeric equilibrium. By simulating the molecule in a solvent environment, it is possible to observe the transitions between tautomeric states and to calculate the free energy landscape associated with this process. This would provide information on the relative populations of the tautomers and the energy barriers for their interconversion. The stability of different tautomers is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. mdpi.com

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a profound impact on the conformation, stability, and reactivity of a molecule. Computational methods can model these effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation.

For 5-Nitroso-6-hydroxy quinazolin, the choice of solvent is expected to significantly influence the position of the tautomeric equilibrium. Polar protic solvents, for instance, can stabilize the more polar tautomer through hydrogen bonding. nih.gov Computational studies on related hydroxy-substituted quinolines and other heterocyclic systems have shown that increasing the polarity of the solvent can shift the equilibrium towards the keto tautomer. nih.gov The polarized continuum model (PCM) is a common implicit solvent model used in DFT calculations to predict how the energies of different tautomers will change in various solvents. researchgate.net

MD simulations with explicit solvent molecules would provide a more detailed picture of the specific hydrogen bonding interactions between 5-Nitroso-6-hydroxy quinazolin and the solvent, and how these interactions affect its conformational preferences and the dynamics of tautomerism.

Table 2: Predicted Relative Stability of Tautomers in Different Solvents (Hypothetical for 5-Nitroso-6-hydroxy quinazolin)

| Solvent | Dielectric Constant | Predicted Dominant Tautomer | Rationale |

| Gas Phase | 1 | Nitroso-hydroxy | Intramolecular hydrogen bonding likely provides stability. |

| Toluene | 2.4 | Nitroso-hydroxy | Low polarity environment favors the less polar tautomer. |

| Acetonitrile | 37.5 | Quinone-oxime | Increased polarity of the solvent stabilizes the more polar tautomer. nih.gov |

| Water | 80.1 | Quinone-oxime | High polarity and hydrogen bonding capacity strongly favor the polar tautomer. researchgate.net |

Note: This table is predictive and based on general principles of tautomerism in similar systems.

Quantitative Structure-Activity Relationship (QSAR) Studies for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Numerous QSAR studies have been performed on quinazoline derivatives to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govrsc.org

These studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be constitutional, topological, physicochemical, or electronic in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to develop a QSAR model. nih.gov

For a series of quinazoline derivatives, QSAR models can identify which structural features are most important for their activity. For example, a model might reveal that the presence of a hydrogen bond donor at a specific position on the quinazoline ring is positively correlated with activity, while a bulky group at another position is detrimental. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity. rsc.org

While a QSAR study would require a series of compounds related to 5-Nitroso-6-hydroxy quinazolin with corresponding biological activity data, the methodologies are well-established for the quinazoline scaffold. Such a study could guide the design of new, more potent analogs by suggesting modifications to the 5-nitroso or 6-hydroxy groups, or by indicating other positions on the quinazoline ring where substitutions would be beneficial.

Table 3: Common Descriptors Used in QSAR Studies of Quinazoline Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index | Branching and connectivity of the molecular graph. |

| Physicochemical | LogP | Lipophilicity or hydrophobicity of the molecule. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. |

Lack of Specific Research on 5-Nitroso-6-hydroxy quinazolin Hinders In-Depth Computational Analysis

Despite a comprehensive search of scientific literature and databases, detailed computational and theoretical investigations focusing specifically on the chemical compound “5-Nitroso-6-hydroxy quinazolin” are not publicly available. As a result, the development of an article strictly adhering to the requested in-depth outline on this particular molecule is not feasible at this time.

The requested analysis, encompassing predictive modeling, structure-activity relationships, molecular docking, and pharmacophore modeling, requires specific research data that has either not been conducted or not been published for 5-Nitroso-6-hydroxy quinazolin.

While the broader class of quinazoline derivatives is the subject of extensive computational research, with numerous studies on various analogues, these findings cannot be directly and accurately extrapolated to the specific 5-nitroso and 6-hydroxy substituted quinazoline without dedicated studies on this molecule. The strict requirement to focus solely on "5-Nitroso-6-hydroxy quinazolin" prevents the inclusion of generalized information from the broader quinazoline class, as this would not meet the specified constraints of the request.

Therefore, the following sections of the proposed article outline cannot be populated with scientifically accurate and specific information for "5-Nitroso-6-hydroxy quinazolin":

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

No pharmacophore models based on 5-Nitroso-6-hydroxy quinazolin or virtual screening efforts to discover ligands with this specific scaffold have been documented in the available literature.

Further research and publication of data specifically on 5-Nitroso-6-hydroxy quinazolin are necessary before a detailed and accurate computational and theoretical analysis, as requested, can be conducted.

Molecular Interactions and Mechanistic Studies in Biological Systems

Enzyme Modulation and Inhibition Mechanisms

Quinazolinone derivatives have been extensively investigated as inhibitors of various enzymes, particularly those involved in cell signaling and metabolism.

The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibition, with several approved drugs for cancer therapy built upon this scaffold. Research has shown that substitutions on the quinazoline ring play a crucial role in determining the potency and selectivity of these inhibitors.

For instance, studies on Epidermal Growth Factor Receptor (EGFR) have revealed that 6-nitro-4-substituted quinazoline derivatives can act as potent inhibitors. This suggests that the presence of a nitrogen-containing group at the 6-position is compatible with binding to the EGFR active site. While a nitroso group differs from a nitro group, this finding provides a basis for speculating that 5-Nitroso-6-hydroxyquinazolinone might also engage with EGFR.

Similarly, the broader class of quinazolinone derivatives has been explored as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. The planarity of the quinazoline ring system allows it to fit into the ATP-binding pocket of kinases, forming critical hydrogen bonds and hydrophobic interactions. The specific substitutions at the 5 and 6 positions would further modulate these interactions.

While direct evidence is lacking for Glycogen Synthase Kinase-3 (GSK-3) and Thymidylate Synthase (TS) , the general propensity of quinazolinones to act as enzyme inhibitors warrants investigation into the potential effects of 5-Nitroso-6-hydroxyquinazolinone on these targets. The electronic nature of the nitroso and hydroxyl groups could influence the molecule's ability to interact with the active sites of these enzymes.

Table 1: Investigated Kinase Inhibition by Quinazoline Derivatives

| Kinase Target | Relevant Quinazoline Derivatives | General Findings |

|---|---|---|

| EGFR | 6-nitro-4-substituted quinazolines | Inhibition of kinase activity |

| CDK2 | Various quinazolinone derivatives | Cell cycle arrest |

| GSK-3 | Limited direct data on quinazolinones | Potential for interaction based on scaffold |

This table is based on findings for the broader class of quinazoline derivatives and not specific to 5-Nitroso-6-hydroxyquinazolinone.

Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells. While specific studies on 5-Nitroso-6-hydroxyquinazolinone are unavailable, the general class of quinazolinones has been investigated for various enzyme inhibitory activities. The potential for the nitroso and hydroxyl functionalities to interact with the active site residues of LDHA, possibly through hydrogen bonding or electronic interactions, remains an area for future research.

The versatility of the quinazolinone scaffold suggests that 5-Nitroso-6-hydroxyquinazolinone could interact with other enzymatic systems. Substituted quinazolones have been shown to act as inhibitors of enzymes such as monoamine oxidase and succinate (B1194679) dehydrogenase nih.gov. The specific nature of the substituents, in this case, a nitroso and a hydroxyl group, would be the primary determinants of such activity.

Elucidation of Cellular Pathway Modulation by 5-Nitroso-6-hydroxy quinazolin Derivatives

The biological activity of quinazoline derivatives is intrinsically linked to their ability to interact with and modulate various cellular signaling pathways. While direct studies on 5-Nitroso-6-hydroxy quinazolin are not extensively documented in publicly available research, the influence of nitro and hydroxyl substitutions on the quinazoline core provides a basis for understanding their potential mechanisms.

Investigation of Molecular Signaling Cascades

Quinazoline derivatives are well-known for their interaction with key players in cellular signaling, particularly protein kinases. For instance, various substituted quinazolines have been shown to target the epidermal growth factor receptor (EGFR) kinase, which is a critical component of pathways regulating cell growth, proliferation, and differentiation. The introduction of specific substituents on the quinazoline ring can significantly alter the binding affinity and inhibitory potential of these compounds. For example, 4-anilino-quinazoline derivatives have been extensively studied as EGFR inhibitors.

Furthermore, some quinazoline derivatives have been found to influence inflammatory pathways by inhibiting the production of signaling molecules like tumor necrosis factor-alpha (TNF-α). The substitution pattern on the quinazoline ring is crucial for this activity, with modifications at various positions leading to enhanced or diminished inhibitory effects.

Role in Cell Cycle Regulation and Apoptosis Pathways (at molecular level)

The anticancer properties of many quinazoline derivatives stem from their ability to induce cell cycle arrest and apoptosis. Research on compounds such as 6-nitro-4-substituted quinazolines has demonstrated their capacity to halt the cell cycle at the G2/M phase and trigger programmed cell death.

Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Some quinazolinone Schiff base derivatives have been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3/7, ultimately leading to apoptotic cell death. The presence of nitro and hydroxyl groups can influence the electronic properties of the molecule, potentially enhancing its interaction with apoptotic machinery.

Structure-Activity Relationship (SAR) Derivations from Molecular Interactions

The biological efficacy and selectivity of quinazoline derivatives are highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for identifying the key molecular components responsible for their activity and for guiding the design of more potent and specific compounds.

Identification of Key Pharmacophoric Features

For many biologically active quinazoline derivatives, the core heterocyclic ring system serves as a critical scaffold for orienting essential pharmacophoric groups. Key features often include:

Substitutions at position 4: This position is frequently modified, with amino and anilino groups being common in EGFR inhibitors. The nature of the substituent at this position plays a direct role in binding to the ATP-binding pocket of the kinase.

Substitutions on the benzene (B151609) ring (positions 5, 6, 7, and 8): Modifications at these positions, such as the introduction of nitro, hydroxyl, or methoxy (B1213986) groups, can significantly impact activity. For example, a nitro group at the 6-position has been explored for its potential in anticancer agents. The hydroxyl group at the 6-position in the subject compound could potentially form hydrogen bonds with target proteins.

The combination of a nitroso group at position 5 and a hydroxyl group at position 6 would create a unique electronic and steric environment, the specific impact of which on biological targets would require dedicated investigation.

Impact of Substituent Modifications on Molecular Efficacy and Selectivity

The modification of substituents on the quinazoline scaffold allows for the fine-tuning of a compound's pharmacological profile.

| Modification | General Impact on Activity | Example from Quinazoline Derivatives |

| Introduction of a piperazine (B1678402) ring at C(7) | Can enhance inhibitory activity against TNF-α production and T cell proliferation. | 4-chlorophenethylaminoquinazoline derivatives. nih.gov |

| Smaller N-substituent in a C(7)-piperazine ring | Required for potent inhibition of TNF-α production. | 4-chlorophenethylaminoquinazoline derivatives. nih.gov |

| Insertion of a thiophene-2-ylmethanamine at C-4 | Can increase conformational flexibility and antiproliferative activity. | 6,7-Dimethoxy-4-amino-quinazoline derivatives. |

| Introduction of electron-donating groups at C-6 and C-7 | Generally increases antiproliferative activity. | 6,7-Dimethoxy-4-amino-quinazoline derivatives. |

| Introduction of a fluor-substituent in the C-2 position of a 6-benzamide moiety | Vital for inhibitory activity against EGFR. | 6-Substituted-amide-4-amino-quinazoline derivatives. |

| Replacement of an amide linker with a methyl-amino linker | Can significantly decrease inhibitory activity. | 6-Substituted-amide-4-amino-quinazoline derivatives. |

This table is generated based on data from various quinazoline derivatives and illustrates general trends. The specific effects of substitutions on "5-Nitroso-6-hydroxy quinazolin" would require experimental validation.

Applications in Chemical Biology and Advanced Research Tools

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Architectures

The primary documented application of 5-Nitroso-6-hydroxy quinazoline (B50416) is its role as a key intermediate in the synthesis of more complex heterocyclic systems. Its synthesis and subsequent use have been explicitly detailed in the preparation of novel photochromic compounds.

A patented method describes the synthesis of 5-Nitroso-6-hydroxy quinazoline from 6-hydroxy quinazolin. The process involves the nitrosation of the precursor in an aqueous solution of hydrochloric acid with the addition of sodium nitrite (B80452) at a controlled temperature. google.com This reaction yields 5-Nitroso-6-hydroxy quinazoline as a yellow precipitate. google.com

Synthesis of 5-Nitroso-6-hydroxy quinazoline

| Step | Reactants | Reagents | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|---|

| 1 | 6-hydroxy quinazolin | Sodium nitrite, Hydrochloric acid, Water | 0°C to 5°C, followed by stirring for one hour | 5-Nitroso-6-hydroxy quinazolin | 60% | google.com |

This intermediate is then utilized in a subsequent condensation reaction to build a more elaborate molecular architecture. Specifically, it is reacted with a Fischer's base (e.g., 1,3,3-trimethyl-2-methylene indoline) in a solvent mixture like n-heptane and ethanol (B145695) under reflux. google.com This reaction leads to the formation of indolino-spiroquinazolino-oxazine compounds, which are valued for their photochromic properties. google.com The 5-nitroso group is crucial for this transformation, acting as the electrophilic component that reacts with the nucleophilic methylene (B1212753) base to form the oxazine (B8389632) ring. This demonstrates the value of 5-Nitroso-6-hydroxy quinazoline as a building block for creating functional molecules with applications in materials science, such as in photochromic lenses. google.com

Development as Molecular Probes for Biochemical Pathway Interrogation

Molecular probes are small molecules designed to study biological systems by selectively binding to or reacting with a specific target, such as a protein or nucleic acid, and producing a detectable signal. mdpi.comnih.gov The development of such probes is a key area of chemical biology, enabling the interrogation of complex biochemical pathways. rsc.orguochb.cz

While the quinazoline scaffold is common in biologically active molecules, and nitroso-containing compounds have been investigated for their redox properties and interactions with biomolecules, there is no specific literature available that details the development or use of 5-Nitroso-6-hydroxy quinazoline as a molecular probe for biochemical pathway interrogation. caymanchem.comresearchgate.net The structural features of the molecule, including its aromatic system and potential for metal chelation, suggest a theoretical potential for such applications, but this has not been experimentally realized or reported in scientific literature.

Exploitation in Coordination Chemistry and Metal Complexation as Ligands

Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. uomustansiriyah.edu.iqidc-online.comuomustansiriyah.edu.iq Ligands containing multiple donor atoms can form stable chelate complexes with metals, leading to applications in catalysis, medicine, and materials. jmchemsci.comuci.edulibretexts.org

The chemical structure of 5-Nitroso-6-hydroxy quinazoline, featuring a hydroxyl (-OH) group and a nitroso (-N=O) group in proximity on the quinazoline ring system, suggests its potential to act as a bidentate ligand. It could theoretically coordinate with a metal ion through the oxygen atom of the deprotonated hydroxyl group and the nitrogen or oxygen atom of the nitroso group, forming a stable five-membered chelate ring. This is analogous to the well-documented chelating ability of 8-hydroxyquinoline (B1678124) and its derivatives, which are widely used in analytical and coordination chemistry. caymanchem.comresearchgate.net

However, despite this structural potential, a review of available scientific literature reveals no specific studies on the exploitation of 5-Nitroso-6-hydroxy quinazoline as a ligand for metal complexation. The synthesis and characterization of its metal complexes have not been reported.

Potential in Biosensors and Chemosensors for Specific Molecular Recognition

Biosensors and chemosensors are analytical devices that convert a chemical or biological recognition event into a measurable signal. fz.kiev.ua These devices often rely on a receptor molecule that specifically interacts with the target analyte.

The structural motifs within 5-Nitroso-6-hydroxy quinazoline could theoretically be adapted for sensor applications. For instance, the hydroxyl and nitroso groups could participate in specific hydrogen bonding or metal coordination interactions, which could be transduced into an optical or electrochemical signal upon binding to a target molecule. The development of sensors based on nitroso-functionalized uracil (B121893) derivatives for the detection of metal ions has been reported, indicating the utility of the nitroso group in molecular recognition. pharmaffiliates.com Furthermore, quinoline (B57606) derivatives are known to be effective fluorescent chemosensors. researchgate.net

Nevertheless, there are currently no published research findings demonstrating the application of 5-Nitroso-6-hydroxy quinazoline in the design or development of biosensors or chemosensors for specific molecular recognition. Its potential in this area remains unexplored.

Emerging Research Avenues and Future Perspectives for 5 Nitroso 6 Hydroxy Quinazolin Research

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and design of novel 5-Nitroso-6-hydroxy quinazolin analogs with enhanced therapeutic properties. These computational tools can analyze vast datasets of chemical structures and biological activities to identify intricate structure-activity relationships (SAR) that are not readily apparent through traditional analysis. For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like Random Forest and Extreme Gradient Boosting, can predict the biological activity of new, unsynthesized quinazoline (B50416) derivatives. This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources.

Furthermore, generative AI models can be employed for the de novo design of 5-Nitroso-6-hydroxy quinazolin derivatives. By learning from the structural features of known active compounds, these models can propose entirely new molecules with optimized properties, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. This approach has been successfully applied to other quinazoline series to design potent inhibitors for targets like the epidermal growth factor receptor (EGFR). The combination of predictive modeling and de novo design will undoubtedly accelerate the development of next-generation therapeutics based on the 5-Nitroso-6-hydroxy quinazolin scaffold.

Below is an interactive data table showcasing how machine learning models can be applied to quinazoline derivatives.

Table 1: Application of Machine Learning in Quinazoline Derivative Research| ML Application | Description | Potential Impact on 5-Nitroso-6-hydroxy quinazolin |

|---|---|---|

| Predictive Modeling (QSAR) | Utilizes ML algorithms to build models that predict the biological activity of compounds based on their chemical structure. | - Prioritization of synthetic targets- Identification of key structural features for activity |

| De Novo Design | Employs generative models to design novel molecules with desired properties. | - Generation of patentable new chemical entities- Optimization of potency and selectivity |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual compounds. | - Early identification of compounds with poor pharmacokinetic properties- Reduction of late-stage failures in drug development |

| Target Identification | AI can analyze biological data to predict potential protein targets for a given compound. | - Discovery of novel mechanisms of action- Repurposing of existing compounds for new indications |

Exploration of Novel Reaction Pathways and Catalytic Systems for Sustainable Synthesis

The development of sustainable and efficient synthetic methods for 5-Nitroso-6-hydroxy quinazolin and its derivatives is a critical area of ongoing research. Green chemistry principles are increasingly being applied to minimize the environmental impact of chemical synthesis. This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and the development of reusable catalysts.

Recent advancements in catalysis have provided new tools for quinazoline synthesis. Transition metal-catalyzed reactions, employing catalysts based on copper, iron, palladium, and ruthenium, have enabled the efficient construction of the quinazoline core through C-H activation and cascade reactions. For instance, copper-catalyzed aerobic oxidative coupling reactions have proven effective for synthesizing quinazoline derivatives from readily available starting materials. Furthermore, the use of nanocatalysts, including magnetically recoverable ones, offers advantages such as high efficiency, easy separation from the reaction mixture, and reusability, contributing to more sustainable processes. The exploration of organocatalysis, using small organic molecules like DABCO, also presents a metal-free and milder alternative for the synthesis of quinazoline scaffolds.

A significant focus is on one-pot, multicomponent reactions that allow for the synthesis of complex molecules in a single step, improving atom economy and reducing waste. The development of novel catalytic systems, such as Amberlyst-15® in PEG, has facilitated the efficient one-pot synthesis of related quinazolinone derivatives. Another innovative and green approach involves the use of carbon dioxide as a C1 source for the synthesis of quinazoline-2,4(1H,3H)-diones in water.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, including photocatalysis, and their application to the synthesis of specifically functionalized 5-Nitroso-6-hydroxy quinazolin analogs. The use of flow chemistry, which allows for continuous production with better control over reaction parameters, could also be a promising avenue for the scalable and sustainable synthesis of these compounds.

Below is an interactive data table summarizing novel catalytic systems for quinazoline synthesis.

Table 2: Novel Catalytic Systems for Quinazoline Synthesis| Catalytic System | Key Features | Advantages |

|---|---|---|

| Transition Metals (Cu, Fe, Pd, Ru) | Enable C-H activation and cascade reactions. | - High efficiency- Broad substrate scope |

| Nanocatalysts | High surface area and potential for magnetic recovery. | - Reusability- Improved reaction rates |

| Organocatalysts (e.g., DABCO) | Metal-free and mild reaction conditions. | - Lower toxicity- Reduced environmental impact |

| Amberlyst-15® in PEG | Solid acid catalyst in a green solvent. | - Reusability- Environmentally benign |

| CO2 as a C1 source | Utilizes a renewable and non-toxic reagent. | - High atom economy- Green synthesis |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Single-Molecule Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of 5-Nitroso-6-hydroxy quinazolin and its interactions with biological targets is crucial for its rational design and optimization. Advanced spectroscopic techniques are providing unprecedented insights into these processes at the molecular level.

Time-resolved spectroscopy, such as laser flash photolysis (LFP) and time-correlated single-photon counting (TCSPC), allows for the study of short-lived excited states and reaction intermediates. For example, studies on the quinazoline derivative doxazosin (B1670899) have used these techniques to elucidate its photophysical properties and photochemical reactivity, including the dynamics of its excited states and the formation of radical species. Similar studies on 5-Nitroso-6-hydroxy quinazolin could reveal important information about its stability, reactivity, and potential for photoinduced biological activity. The investigation of excited-state intramolecular proton transfer (ESIPT) in related quinazolinone derivatives has also been explored using time-resolved spectroscopy to understand their photostability, which is relevant for applications like sunscreens.

Single-molecule techniques, such as single-molecule Förster resonance energy transfer (smFRET) and atomic force microscopy (AFM), offer the ability to observe the behavior of individual molecules in real-time. These methods can be used to study the kinetics of enzyme-catalyzed reactions or the binding of a drug molecule to its target without the averaging inherent in ensemble measurements. For instance, smFRET has been used to study the interaction of the DNA repair protein MutL with single-stranded DNA. Applying such techniques to 5-Nitroso-6-hydroxy quinazolin could provide detailed kinetic and thermodynamic information about its interactions with specific biological targets, revealing aspects of its mechanism of action that are hidden in bulk experiments.

Below is an interactive data table detailing advanced mechanistic study techniques.

Table 3: Advanced Techniques for Mechanistic Studies of Quinazoline Derivatives| Technique | Information Gained | Relevance to 5-Nitroso-6-hydroxy quinazolin |

|---|---|---|

| Time-Resolved Spectroscopy (LFP, TCSPC) | - Excited-state lifetimes and dynamics- Identification of transient intermediates. | - Understanding photochemical stability and reactivity- Elucidating reaction mechanisms |

| Single-Molecule FRET (smFRET) | - Real-time observation of conformational changes and binding events. | - Detailed kinetic and thermodynamic analysis of target binding- Revealing heterogeneity in molecular interactions |

| Atomic Force Microscopy (AFM) | - High-resolution imaging of molecular structures- Measurement of intermolecular forces. | - Visualizing binding to biological surfaces- Probing the mechanics of molecular interactions |

| Cyclic Voltammetry (CV) | - Study of redox properties and electron transfer mechanisms. | - Investigating electrochemical synthesis pathways- Assessing potential for redox-based biological activity |

Interdisciplinary Approaches in Material Science and Nano-biotechnology

The unique chemical structure of the quinazoline scaffold lends itself to applications beyond medicine, in the realms of material science and nano-biotechnology. The fusion of 5-Nitroso-6-hydroxy quinazolin chemistry with these fields opens up exciting possibilities for the development of novel functional materials and advanced biomedical technologies.

In material science, quinazoline derivatives are being explored for their potential in creating new polymers and organic materials with specific electronic or optical properties. The ability to tune the photophysical properties of quinazolines through chemical modification makes them interesting candidates for applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors. The nitroso and hydroxyl groups on the 5-Nitroso-6-hydroxy quinazolin core could also be used as handles for polymerization or for grafting onto surfaces to create functionalized materials.

In the field of nano-biotechnology, quinazoline derivatives are being integrated with nanomaterials to create sophisticated drug delivery systems and diagnostic tools. For example, quinazolines can be loaded into nanoparticles to improve their solubility, stability, and targeted delivery to specific cells or tissues. The use of metal clusters and organic ligands allows for the controlled release of quinazolines, which can be triggered by changes in pH. Furthermore, the inherent biological

Q & A

Q. How do coordination complexes of this compound enhance bioactivity?

- Methodological Answer :

- Metal Chelation : Synthesize Co(II) or Cu(II) complexes in ethanol/water mixtures; characterize via UV-Vis and ESR .

- Bioactivity Enhancement : Test metal complexes for improved antibacterial efficacy (e.g., 2–3x lower MIC vs. free ligand) .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., varying IC values across studies):

Source Evaluation : Check if studies used the same purity grade (e.g., ≥95% by HPLC) .

Contextual Factors : Compare assay conditions (e.g., serum concentration in cell cultures) .

Statistical Significance : Apply t-tests to determine if differences are within experimental error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.